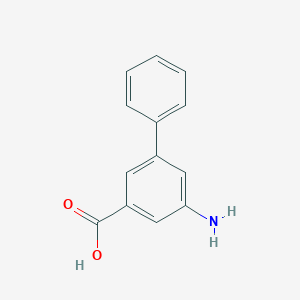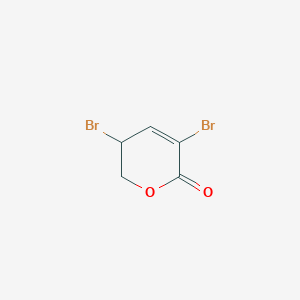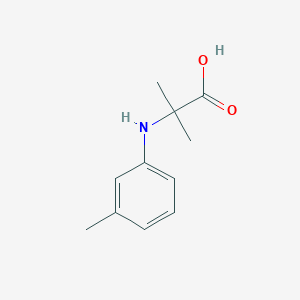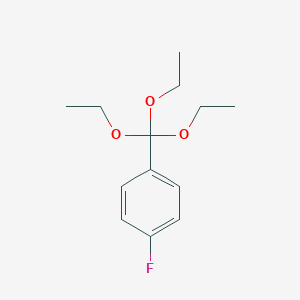
Dextran
Descripción general
Descripción
El dextrán es un glucano ramificado complejo, un polisacárido derivado de la condensación de glucosa. Fue descubierto originalmente por Louis Pasteur como un producto microbiano en el vino. La cadena principal del polímero consta de enlaces glucosídicos α-1,6 entre monómeros de glucosa, con ramificaciones de enlaces α-1,3. Esta característica de ramificación distingue al dextrán de la dextrina, que es un polímero de glucosa de cadena recta unido por enlaces α-1,4 o α-1,6 .
Aplicaciones Científicas De Investigación
El dextrán tiene una amplia gama de aplicaciones de investigación científica debido a su biocompatibilidad y versatilidad:
Química: El dextrán se utiliza como agente estabilizador para nanopartículas y como matriz para la cromatografía de exclusión por tamaño.
Biología: En la investigación biológica, el dextrán se utiliza como crioprotector para células y tejidos, y como componente en medios de cultivo celular.
Medicina: El dextrán se utiliza como expansor de volumen del plasma sanguíneo en la hipovolemia y como agente antitrombótico para reducir la viscosidad de la sangre y prevenir la trombosis. .
Industria: En la industria alimentaria, el dextrán se utiliza como espesante, estabilizador y emulsionante.
Mecanismo De Acción
El mecanismo de acción del dextrán varía según su aplicación. En medicina, el dextrán actúa como un expansor de volumen del plasma sanguíneo al aumentar la presión osmótica en los vasos sanguíneos, lo que ayuda a mantener el volumen y la presión sanguíneos. También se une a los eritrocitos, las plaquetas y el endotelio vascular, aumentando su electronegatividad y reduciendo la agregación de eritrocitos y la adhesividad plaquetaria. Este efecto antitrombótico ayuda a prevenir la trombosis .
En los sistemas de administración de fármacos, los hidrogeles y micelas basados en dextrán encapsulan agentes terapéuticos y los liberan de forma controlada. El mecanismo de liberación a menudo se activa por cambios en el pH, la temperatura o la fuerza iónica, lo que hace que la matriz de dextrán se hinche o se degrade, liberando el fármaco encapsulado .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Dextran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes involved in the synthesis of this compound is glucansucrase, which catalyzes the transfer of glucose from sucrose to this compound . This compound also interacts with dextranase, an enzyme that hydrolyzes this compound into smaller oligosaccharides . These interactions are crucial for the metabolism and utilization of this compound in biological systems.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the immune response by enhancing the activity of macrophages and dendritic cells. It also influences the expression of genes involved in inflammation and immune regulation . Additionally, this compound can impact cellular metabolism by altering the uptake and utilization of glucose, thereby affecting energy production and storage.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific receptors on the surface of immune cells, leading to the activation of signaling pathways that regulate immune responses . It can also inhibit or activate certain enzymes, such as dextranase, which plays a role in the degradation of this compound . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of immune cells and modulation of gene expression . These temporal effects are important for understanding the long-term impact of this compound in biological systems.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to enhance immune responses and improve glucose metabolism . At high doses, this compound can have toxic effects, such as inducing inflammation and causing tissue damage . These dosage-dependent effects are critical for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized by the enzyme glucansucrase, which transfers glucose from sucrose to this compound . This compound can also be degraded by dextranase, which hydrolyzes the α-(1→6) glycosidic bonds . These metabolic pathways are essential for the synthesis, utilization, and degradation of this compound in biological systems.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via endocytosis and transported to different cellular compartments . This compound can also interact with binding proteins and transporters, which facilitate its distribution within tissues . These transport and distribution mechanisms are important for understanding the localization and accumulation of this compound in biological systems.
Subcellular Localization
The subcellular localization of this compound is influenced by several factors, including targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within cells, such as lysosomes and endosomes . These localization patterns are important for understanding the activity and function of this compound in different cellular contexts.
Métodos De Preparación
El dextrán se produce a partir de sacarosa por ciertas bacterias del ácido láctico de la familia Lactobacillus. Las especies incluyen Leuconostoc mesenteroides y Streptococcus mutans. La estructura del dextrán producido depende no solo de la familia y especie de la bacteria, sino también de la cepa. Se separan por precipitación fraccionada de extractos libres de proteínas usando etanol .
En la producción industrial, el dextrán se sintetiza mediante fermentación microbiana. La bacteria Leuconostoc mesenteroides se utiliza comúnmente para este propósito. El proceso de fermentación implica la conversión de sacarosa en dextrán por la enzima dextransacarasa. El dextrán resultante se purifica luego a través de procesos como precipitación, filtración y diálisis .
Análisis De Reacciones Químicas
El dextrán experimenta varias reacciones químicas, que incluyen oxidación, reducción y sustitución.
Oxidación: El dextrán se puede oxidar utilizando agentes oxidantes como el periodato, que rompe los enlaces C-C en las unidades de glucosa, lo que da como resultado la formación de grupos aldehído.
Reducción: La reducción del dextrán se puede lograr utilizando agentes reductores como el borohidruro de sodio, que convierte los grupos aldehído en grupos hidroxilo.
Sustitución: El dextrán puede experimentar reacciones de sustitución donde se introducen grupos funcionales en la cadena polimérica.
Los reactivos comunes utilizados en estas reacciones incluyen periodato para la oxidación, borohidruro de sodio para la reducción y ácido monocloroacético para la sustitución. Los principales productos formados a partir de estas reacciones incluyen dextrán oxidado, dextrán reducido y derivados de dextrán sustituidos .
Comparación Con Compuestos Similares
El dextrán a menudo se compara con otros polisacáridos como la dextrina, la celulosa y el almidón.
Dextrina: A diferencia del dextrán, la dextrina es un polímero de glucosa de cadena recta con enlaces α-1,4 o α-1,6. La estructura ramificada del dextrán le confiere propiedades únicas como mayor solubilidad y viscosidad.
Celulosa: La celulosa es un polisacárido lineal con enlaces glucosídicos β-1,4. Es insoluble en agua y tiene una alta resistencia a la tracción, lo que la hace adecuada para su uso en textiles y la producción de papel.
Almidón: El almidón está compuesto por dos tipos de polímeros de glucosa, amilosa (lineal) y amilopectina (ramificada). .
La estructura de ramificación única del dextrán y su biocompatibilidad lo distinguen de estos compuestos similares, lo que lo convierte en un material versátil y valioso en diversos campos.
Propiedades
IUPAC Name |
2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWBNHMXJMCXLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864149 | |
| Record name | Hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dextran 1: White to off-white hygroscopic solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS] | |
| Record name | Dextran | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13683 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble | |
| Record name | Dextran | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09255 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
In preclinical studies, the mechanism of action is thought to be related to the blockage of the uptake of tissue plasminogen activator by mannose-binding receptors. This process has a direct effect by enhancing endogenous fibrinolysis. | |
| Record name | Dextran | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09255 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
9004-54-0 | |
| Record name | Dextran | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09255 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dextran | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dextran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
>254ºC | |
| Record name | Dextran | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09255 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Q1: Does the molecular weight of dextran vary?
A2: Yes, this compound exists in a range of molecular weights, from a few kDa to several hundred kDa. The molecular weight influences its physical properties and applications. For instance, high molecular weight dextrans (T2000) can impact sucrose crystal shape differently than low molecular weight dextrans (T40). []
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Several techniques are employed, including:
- Nuclear Magnetic Resonance (NMR): Used to identify chemical shifts characteristic of this compound structure and monitor this compound efflux from stored corneas. [, ]
- Fourier Transform Infrared Spectroscopy (FTIR): Provides information on functional groups present in this compound and its derivatives. []
- Ultraviolet-Visible Spectrophotometry (UV-Vis): Used to study this compound complexation with metal ions like Cu(II) and analyze this compound levels in serum samples. [, ]
Q3: How does the molecular weight of this compound affect its application in drug delivery?
A3: this compound’s molecular weight plays a crucial role in drug delivery:
- Low molecular weight dextrans: Clear rapidly from the injection site, making them suitable for sentinel node detection but less effective for prolonged drug release. []
- High molecular weight dextrans: Can induce a stronger immune response and may persist longer in circulation, potentially suitable for sustained drug release. [, ]
Q4: How is this compound used in affinity chromatography?
A6: this compound can be grafted onto chromatographic media to enhance protein binding. For example, this compound-grafted Protein A media exhibited a 24% increase in immunoglobulin G binding capacity compared to non-grafted media. []
Q5: How does this compound interact with the immune system?
A7: this compound can elicit an immune response, primarily mediated by antibodies. Studies in guinea pigs demonstrated that this compound acts as an antigen, inducing delayed dermal reactions and antibody production. This response is strain-dependent, highlighting the role of genetic factors. []
Q6: Does this compound interact with specific receptors?
A9: Yes, certain this compound derivatives exhibit receptor-mediated interactions. For example, (99m)Tc-DTPA-mannosyl-dextran binds to mannose-terminated glycoprotein receptors, facilitating targeted delivery to lymph nodes. []
Q7: How does this compound affect blood clotting?
A10: this compound can influence blood clotting by altering blood viscosity and interacting with platelets. Low molecular weight dextrans like enoxaparin demonstrate antithrombotic properties and are used for prophylaxis against deep vein thrombosis. [, ]
Q8: Is this compound biodegradable?
A11: Yes, this compound is biodegradable. Specific bacteria, such as Flavobacterium multivorum, produce dextranases, enzymes that break down this compound. This biodegradability makes this compound a more environmentally friendly option compared to some synthetic polymers. [, ]
Q9: What are potential future directions for this compound research?
A9: Research on this compound continues to explore its vast potential in diverse areas, including:
- Drug Delivery: Developing targeted this compound conjugates for specific diseases like cancer. []
- Biomaterials: Utilizing this compound-based hydrogels for tissue engineering and regenerative medicine. []
- Biosensors: Exploiting this compound’s properties for the development of sensitive and specific biosensing platforms. []
Q10: Are there alternatives to this compound in its various applications?
A10: Yes, depending on the specific application, alternatives to this compound include:
- Hydroxyethyl starch (HES): Similar to this compound in its volemic effects, but with less impact on coagulation. []
- Polyvinylpyrrolidone (PVP): Used as a plasma expander and in various pharmaceutical formulations. []
- Gelatin: A natural polymer with applications in drug delivery and tissue engineering. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate](/img/structure/B179194.png)
![3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B179196.png)






![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)



